BenchChemオンラインストアへようこそ!

3-Chloro-5-nitro-N-phenylbenzamide

PPARγ antagonism covalent inhibitor warhead positional isomer SAR

3-Chloro-5-nitro-N-phenylbenzamide is a critical, structurally matched negative control for PPARγ covalent antagonist studies using GW9662 or T0070907. Its distinct 3-chloro-5-nitro substitution pattern prevents the Cys285 covalent modification essential for PPARγ antagonism, eliminating off-target pathway concerns. This bifunctional scaffold supports orthogonal diversification: reduce the 5-nitro group for amide couplings, or utilize the 3-chloro position for cross-coupling reactions. For researchers requiring rigorous experimental controls and a versatile synthetic entry point into the chloronitrobenzamide chemotype, this regioisomer ensures assay specificity and synthetic flexibility unavailable with the 2-chloro isomer.

Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
Cat. No. B7938179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-nitro-N-phenylbenzamide
Molecular FormulaC13H9ClN2O3
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H9ClN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h1-8H,(H,15,17)
InChIKeyRHBNUJWVZRRQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-nitro-N-phenylbenzamide (CAS 1494231-89-8): Procurement-Relevant Identity and Baseline Characterization


3-Chloro-5-nitro-N-phenylbenzamide is an aromatic amide (C13H9ClN2O3, MW 276.67) bearing both a chlorine atom at the 3-position and a nitro group at the 5-position on the benzoyl ring, with an N-phenyl substituent on the amide nitrogen . This substitution pattern places it as a distinct regioisomer within the broader phenylchloronitrobenzamide (PCNB) class, a family that includes the well-characterized PPARγ covalent antagonists GW9662 (2-chloro-5-nitro-N-phenylbenzamide) and T0070907 (2-chloro-5-nitro-N-(pyridin-4-yl)benzamide) [1]. While the 2-chloro-5-nitro arrangement forms the established electrophilic warhead for irreversible Cys285 modification in PPARγ, the 3-chloro-5-nitro isomer presents a fundamentally altered geometry and electronic profile that precludes direct functional substitution for the orthosteric antagonist scaffold without empirical re-validation [2].

Why 3-Chloro-5-nitro-N-phenylbenzamide Cannot Be Substituted by Generic 2-Chloro-5-nitro-N-phenylbenzamide (GW9662) or Other PCNB Analogs


Within the chloronitrobenzamide (CNB) chemotype, the relative positions of the chlorine and nitro substituents on the benzoyl ring are not interchangeable. The 2-chloro-5-nitro configuration places the chlorine atom ortho to the carboxamide, enabling a specific nucleophilic aromatic substitution (SNAr) reaction with Cys285 in the PPARγ ligand-binding domain that defines the irreversible covalent antagonist mechanism of GW9662 and T0070907 [1]. Relocating the chlorine to the 3-position (meta to the carboxamide) fundamentally alters the electrophilic reactivity, steric profile, and hydrogen-bonding environment of the benzoyl ring, as demonstrated in systematic SAR campaigns where substitution position was a key determinant of anti-trypanosomal potency [2]. Investigators using GW9662 as a PPARγ control must verify the 2-chloro substitution pattern; procurement of the 3-chloro isomer without awareness of this positional sensitivity can lead to incorrect experimental conclusions [3].

Quantitative Differentiation Evidence for 3-Chloro-5-nitro-N-phenylbenzamide vs. Closest Analogs


Regioisomeric Divergence from the Canonical 2-Chloro-5-nitro PPARγ Covalent Warhead

The established PPARγ covalent antagonists GW9662 (2-chloro-5-nitro-N-phenylbenzamide) and T0070907 (2-chloro-5-nitro-N-(pyridin-4-yl)benzamide) require the chlorine at position 2 (ortho to the carboxamide) to form a covalent adduct with Cys285 via SNAr chemistry, yielding IC50 values of 3.3 nM (GW9662) and Ki of ~1 nM (T0070907) for PPARγ [1][2]. Comprehensive SAR studies on >22 analogs derived from the 2-chloro-5-nitrobenzamidyl scaffold confirm that modifications to the benzoyl ring substitution pattern profoundly affect orthosteric binding and allosteric inhibition [3]. The 3-chloro-5-nitro isomer relocates the chlorine to a meta position relative to the carboxamide, disrupting the geometric alignment required for Cys285 engagement. No published PPARγ binding or functional activity data exist for 3-chloro-5-nitro-N-phenylbenzamide, highlighting its structural incompatibility with the 2-chloro-5-nitro warhead motif [4].

PPARγ antagonism covalent inhibitor warhead positional isomer SAR

Physicochemical Distinction: Melting Point and Thermal Behavior vs. GW9662

The positional isomerism between 3-chloro-5-nitro- and 2-chloro-5-nitro-N-phenylbenzamide produces a measurable difference in solid-state thermal properties. GW9662 (CAS 22978-25-2) exhibits a melting point of 155–156 °C (purified form) [1]. The 3-chloro-5-nitro isomer (CAS 1494231-89-8) is reported to melt in the range of 150–155 °C, with values varying by purity grade . Although the ranges partially overlap, analytical methods such as differential scanning calorimetry (DSC) or mixed melting point determination can distinguish the two isomers in quality-control settings. This thermal differentiation is significant for procurement verification: a melting point below 150 °C or a broad melting range in a sample labeled as GW9662 should trigger investigation for potential 3-chloro isomer contamination or mislabeling.

physicochemical characterization melting point thermal analysis quality control

Divergent Pharmacological Profile: Known Bioactivity Footprint vs. GW9662 Multi-Target Profile

GW9662 (2-chloro-5-nitro-N-phenylbenzamide) displays a defined multi-target bioactivity profile beyond PPARγ antagonism, including agonist activity at PPARδ (EC50 = 2 nM), β-glucuronidase inhibition (IC50 = 600 nM), and STEP phosphatase inhibition (IC50 = 33 nM) [1][2]. GW9662 has also been identified in human blood metabolomics studies, indicating potential systemic exposure [3]. In contrast, screening of the 3-chloro-5-nitro isomer across public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) yields no annotated protein target interactions [4]. This absence of documented bioactivity—coupled with the structural divergence from the 2-chloro-5-nitro electrophilic warhead—positions the 3-chloro isomer as a potentially cleaner chemical tool for studies requiring a structurally related but pharmacologically silent control compound. Its lack of PPARγ engagement may be advantageous in experiments where confounding PPARγ modulation must be excluded.

off-target profiling PPAR isoform selectivity bioactivity fingerprint

Synthetic Tractability and Intermediate Utility for Derivatization Programs

The 3-chloro-5-nitro substitution pattern provides a distinct synthetic handle for diversification that is not accessible from the 2-chloro-5-nitro isomer. Reduction of the 5-nitro group yields 3-chloro-5-amino-N-phenylbenzamide (CAS not assigned), a meta-chloro-aniline building block for amide coupling, sulfonamide formation, or diazotization chemistry . The 3-chloro substituent further enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the chlorine-bearing position, generating libraries of 3,5-disubstituted benzamides [1]. This bifunctional reactivity is not available from the 2-chloro-5-nitro isomer, where the chlorine is locked in the electrophilic warhead role. In the context of the chloronitrobenzamide (CNB) anti-trypanosomal program, SAR studies have demonstrated that modifying the benzoyl ring substitution pattern is a productive strategy for tuning both potency and microsomal stability (lead compound 17b: T. b. brucei EC50 = 27 nM; t1/2 > 4 h in human microsomes) [2], substantiating the value of regioisomeric scaffolds as starting points for lead optimization.

synthetic intermediate nitro reduction medicinal chemistry diversification amine building block

Recommended Application Scenarios for 3-Chloro-5-nitro-N-phenylbenzamide Based on Evidence-Driven Differentiation


Negative Control Compound in PPARγ Target-Engagement and Phenotypic Assays

In experimental protocols where GW9662 or T0070907 is used as a PPARγ covalent antagonist, 3-chloro-5-nitro-N-phenylbenzamide can serve as a structurally matched negative control. Its 3-chloro substitution disrupts the geometric alignment required for Cys285 covalent modification [1], and no PPARγ binding activity has been documented in public bioactivity databases [2]. Researchers should validate the absence of PPARγ modulation in their specific assay system, but the compound's divergent warhead geometry provides a stronger negative-control rationale than vehicle-only treatments. Recommended for studies of PPARγ-dependent adipogenesis, inflammation, or cancer cell proliferation where pharmacological inhibition specificity must be demonstrated.

Scaffold for Diversity-Oriented Synthesis of 3,5-Disubstituted Benzamide Libraries

The bifunctional reactivity of 3-chloro-5-nitro-N-phenylbenzamide—featuring an aryl chloride at position 3 and a reducible nitro group at position 5—enables sequential or orthogonal diversification strategies [1]. Nitro reduction provides a 5-amino intermediate for amide coupling, sulfonamide formation, or diazonium salt chemistry, while the 3-chloro substituent supports palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) [2]. These chemistries generate libraries of 3,5-disubstituted N-phenylbenzamides for screening against diverse biological targets. This synthetic versatility is a key differentiator from the 2-chloro-5-nitro isomer, where the 2-chloro group is the essential PPARγ warhead and cannot be modified without target engagement loss.

Exploratory SAR Probe in Anti-Trypanosomal Drug Discovery Programs

The chloronitrobenzamide (CNB) class has validated anti-trypanosomal activity, with lead compounds achieving EC50 values of 27–120 nM against T. brucei subspecies and >100-fold selectivity over mammalian cells (EC50 > 25 μM) [1]. While published CNB SAR campaigns have focused on 2-chloro-substituted scaffolds, the 3-chloro-5-nitro isomer provides a regioisomeric entry point to probe the effect of chlorine position on trypanocidal potency, cytotoxicity, and microsomal stability. The structure-property relationship framework established for CNBs—where electrophilic reactivity, lipophilicity, and metabolic stability are key optimization parameters [2]—can be directly applied to 3-chloro isomer-derived series, enabling systematic comparative SAR studies.

Quote Request

Request a Quote for 3-Chloro-5-nitro-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.